![molecular formula C29H25N3O9S2 B2766583 3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) CAS No. 441313-61-7](/img/structure/B2766583.png)
3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) is a useful research compound. Its molecular formula is C29H25N3O9S2 and its molecular weight is 623.65. The purity is usually 95%.
BenchChem offers high-quality 3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Organic salts and coordination complexes derived from acidic compounds and bis(benzimidazole) have been prepared and characterized, highlighting their potential in creating complex 3D structures through hydrogen bonds and other noncovalent interactions. These compounds display a range of molecular architectures, which could be relevant for applications in materials science and supramolecular chemistry (Jin et al., 2014).
Photocatalysis
Coordination polymeric architectures using flexible dicarboxylate and N-donor coligands have been developed, showing promising photocatalytic properties for the degradation of organic dye pollutants. This indicates potential applications in environmental remediation and the development of new photocatalysts (Lu et al., 2021).
Metal-Organic Frameworks (MOFs)
The construction of copper metal–organic systems based on new flexible carboxylate ligands has led to the formation of complexes with varied structures, demonstrating the versatility of MOFs in gas storage, separation, and catalysis. The ability to tailor these structures by altering ligand substituents highlights their potential in material science (Dai et al., 2009).
Organic Synthesis
The synthesis of a tryptophan precursor from 2-nitrotoluene showcases the potential of certain organic reactions in synthesizing biologically relevant molecules, which can be crucial for pharmaceutical development and the study of biological pathways (Tanaka et al., 1989).
Coordination Polymers for Biological Activity
The synthesis and characterization of coordination polymers with metals such as Cu+2, Co+2, and Ni+2 have revealed considerable biological activity against different organisms. This suggests applications in developing antimicrobial materials or drugs (Younis, 2015).
Eigenschaften
IUPAC Name |
3-[[8-[(2-carboxy-1-phenylethyl)sulfamoyl]-2-oxo-1H-benzo[cd]indol-6-yl]sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O9S2/c33-25(34)14-21(17-8-3-1-4-9-17)31-42(38,39)23-16-24(28-27-19(23)12-7-13-20(27)29(37)30-28)43(40,41)32-22(15-26(35)36)18-10-5-2-6-11-18/h1-13,16,21-22,31-32H,14-15H2,(H,30,37)(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAXCCYXGIVKJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC(CC(=O)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

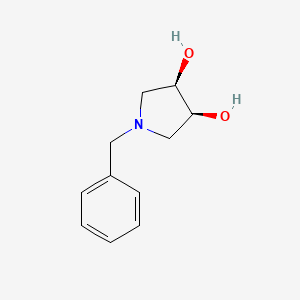
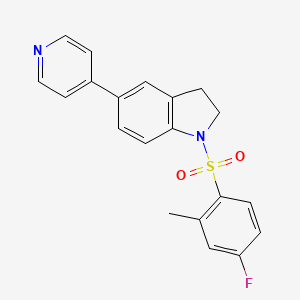
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2766503.png)
![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 4-cyanobenzoate](/img/structure/B2766507.png)
![1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2766511.png)
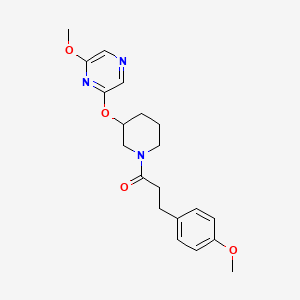
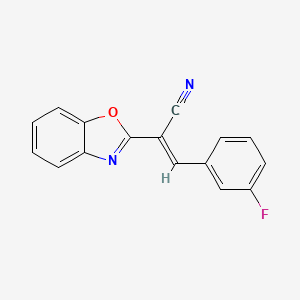
![2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid](/img/structure/B2766515.png)
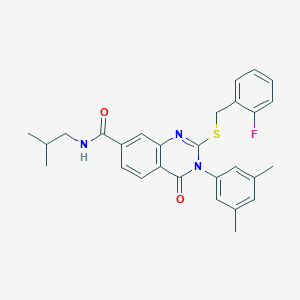
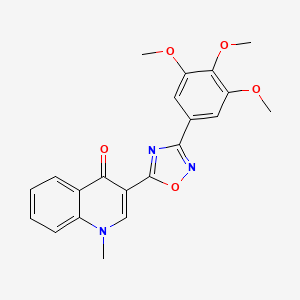
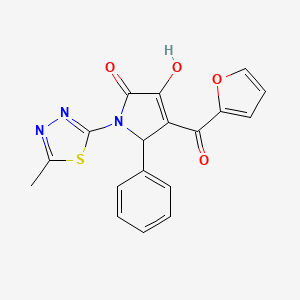
![2-[4-(1-Benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide](/img/structure/B2766520.png)
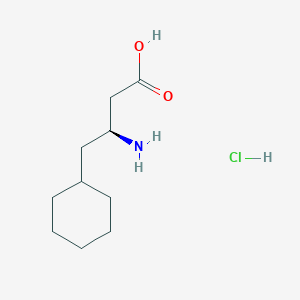
![8-ethyl-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766523.png)